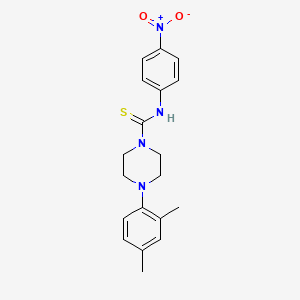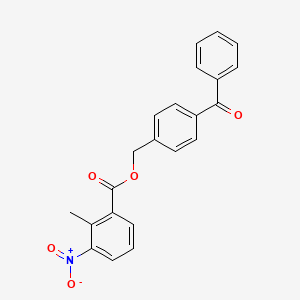
4-(2,4-dimethylphenyl)-N-(4-nitrophenyl)-1-piperazinecarbothioamide
Descripción general
Descripción
4-(2,4-dimethylphenyl)-N-(4-nitrophenyl)-1-piperazinecarbothioamide, commonly known as 'DMNP' is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DMNP is a piperazine derivative with a thioamide functional group that makes it a potent inhibitor of certain enzymes.
Mecanismo De Acción
DMNP exerts its inhibitory effects on enzymes by binding to their active sites and forming stable complexes. The thioamide functional group in DMNP is responsible for this binding. The inhibition of acetylcholinesterase and butyrylcholinesterase by DMNP leads to an increase in the levels of acetylcholine and butyrylcholine in the synaptic cleft, which can have various physiological effects. The inhibition of carbonic anhydrase by DMNP can lead to a decrease in the production of bicarbonate ions, which can affect the pH balance in the body.
Biochemical and Physiological Effects:
DMNP has been found to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine and butyrylcholine in the brain, which can have cognitive and memory-enhancing effects. DMNP has also been found to induce apoptosis in cancer cells and inhibit their growth. It has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMNP has several advantages and limitations for lab experiments. Its potent inhibitory effects on enzymes make it a valuable tool for studying the functions of these enzymes. DMNP can also be used as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. However, DMNP has some limitations, including its toxicity and potential side effects. It is important to use DMNP in appropriate concentrations and with proper safety measures.
Direcciones Futuras
There are several future directions for the research on DMNP. One potential direction is to study its effects on other enzymes and their functions. DMNP can also be used in combination with other compounds to enhance its effects and reduce its toxicity. Another direction is to study the potential applications of DMNP in drug development and disease treatment. DMNP can also be used as a tool for studying the biochemical and physiological effects of enzyme inhibition. Further research is needed to fully understand the potential of DMNP in various fields of research.
Conclusion:
DMNP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a potent inhibitor of certain enzymes and has been studied for its antiproliferative and anticancer properties. DMNP has several advantages and limitations for lab experiments, and its future directions include studying its effects on other enzymes, its potential applications in drug development and disease treatment, and its use as a tool for studying enzyme inhibition. Further research is needed to fully understand the potential of DMNP in various fields of research.
Aplicaciones Científicas De Investigación
DMNP has been extensively studied for its potential applications in various fields of research. It has been found to be a potent inhibitor of certain enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. DMNP has also been studied for its antiproliferative and anticancer properties. It has been found to induce apoptosis in cancer cells and inhibit their growth.
Propiedades
IUPAC Name |
4-(2,4-dimethylphenyl)-N-(4-nitrophenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-14-3-8-18(15(2)13-14)21-9-11-22(12-10-21)19(26)20-16-4-6-17(7-5-16)23(24)25/h3-8,13H,9-12H2,1-2H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBKRDASHULDGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=S)NC3=CC=C(C=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dimethylphenyl)-N-(4-nitrophenyl)piperazine-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,8-dimethyl-3-{[2-(4-morpholinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4174772.png)
![5-bromo-3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4174780.png)
![2-(4-cyclohexylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4174788.png)
![1-benzyl-5-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(trifluoromethyl)-5,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B4174790.png)
![ethyl 2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]propanoate](/img/structure/B4174802.png)
![11-(4-hydroxyphenyl)-7,8,9,11-tetrahydro-10H-benzo[f]cyclopenta[b]quinolin-10-one](/img/structure/B4174808.png)

![N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B4174819.png)

![N-(5-chloro-2-methoxyphenyl)-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4174836.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}propanamide](/img/structure/B4174841.png)
![2,4-dichloro-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-[2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B4174845.png)
amino]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4174855.png)
![N~1~-cyclohexyl-N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4174857.png)